Unique Dinuclear Bridging Mode Enables Isotactic vs. Atactic Polyketone Synthesis
The chiral bioxazoline ligand (4S,4'S)-2,2'-bis(4-isopropyl-4,5-dihydrooxazole) uniquely forms a dinuclear trans-bridging complex with Pd(II), a coordination mode sterically impossible for standard BOX ligands with a bridging group. This dinuclear complex catalyzes the production of predominantly isotactic polyketones, whereas the mononuclear cis-chelate complex of the same ligand yields a fully atactic polymer [1]. This on-demand stereochemical switching is a direct result of the ligand's direct-bond architecture and is a differentiating feature not achievable with analogous bisoxazolines.
| Evidence Dimension | Polymer Microstructure Resulting from Different Coordination Modes |
|---|---|
| Target Compound Data | Fully or predominantly isotactic polyketone (via dinuclear Pd complex) |
| Comparator Or Baseline | Atactic polyketone (via mononuclear Pd complex of the same target ligand) |
| Quantified Difference | Qualitative change from atactic to isotactic microstructure, representing a binary on/off control of polymer tacticity. |
| Conditions | CO/styrene copolymerization in CH2Cl2 or CH3OH reaction medium, using [Pd(CH3)(NCCH3)(biOx)]+[B(3,5-(CF3)2C6H3)4]- as a precatalyst [1]. |
Why This Matters
Demonstrates a unique, ligand-specific dual coordination mode enabling a level of polymer microstructure control that is impossible with structurally related but not identical in-class ligands, directly impacting procurement for material science applications.
- [1] Scarel, A., Durand, J., Franchi, D., Zangrando, E., Mestroni, G., Carfagna, C., Mosca, L., Seraglia, R., Consiglio, G., & Milani, B. (2005). Mono- and Dinuclear Bioxazoline–Palladium Complexes for the Stereocontrolled Synthesis of CO/Styrene Polyketones. Chemistry - A European Journal, 11(20), 6014-6023. View Source
